
Rac-(1s,4s)-1-(aminomethyl)cyclohexane-1,4-diol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(1s,4s)-1-(aminomethyl)cyclohexane-1,4-diol hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound features a cyclohexane ring substituted with an aminomethyl group and two hydroxyl groups, making it a versatile molecule for chemical reactions and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1s,4s)-1-(aminomethyl)cyclohexane-1,4-diol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclohexane derivatives.
Functional Group Introduction: Aminomethyl and hydroxyl groups are introduced through a series of reactions, such as nucleophilic substitution and reduction.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactions: Utilizing batch or continuous flow reactors to handle large quantities of reactants.
Optimization: Reaction conditions are optimized for yield and purity, including temperature, pressure, and solvent choice.
Quality Control: Rigorous quality control measures ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Rac-(1s,4s)-1-(aminomethyl)cyclohexane-1,4-diol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aminomethyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include acidic or basic environments, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various cyclohexane derivatives with modified functional groups, which can be further utilized in research and industrial applications.
Scientific Research Applications
Rac-(1s,4s)-1-(aminomethyl)cyclohexane-1,4-diol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential effects on biological systems.
Medicine: Explored for its therapeutic potential in treating various conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rac-(1s,4s)-1-(aminomethyl)cyclohexane-1,4-diol hydrochloride involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may influence biochemical pathways related to its functional groups, such as those involving amines or alcohols.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,4-diol: A simpler analog without the aminomethyl group.
1-Aminomethylcyclohexane: Lacks the hydroxyl groups present in Rac-(1s,4s)-1-(aminomethyl)cyclohexane-1,4-diol hydrochloride.
Properties
Molecular Formula |
C7H16ClNO2 |
|---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
1-(aminomethyl)cyclohexane-1,4-diol;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c8-5-7(10)3-1-6(9)2-4-7;/h6,9-10H,1-5,8H2;1H |
InChI Key |
YNJXSNPRHVQVDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1O)(CN)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-N-(3-Isocyanophenyl)-6-(3-(naphthalen-2-yl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B13448697.png)
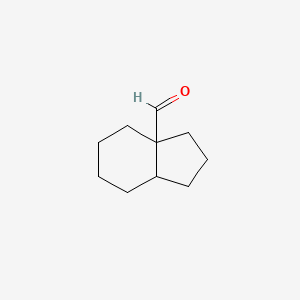
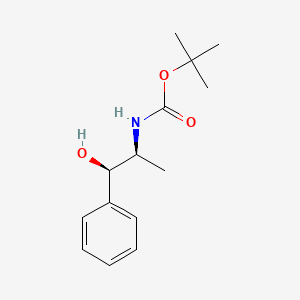
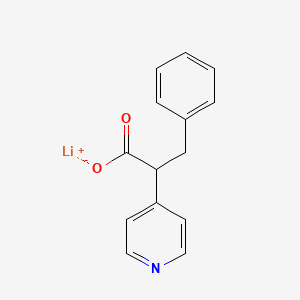

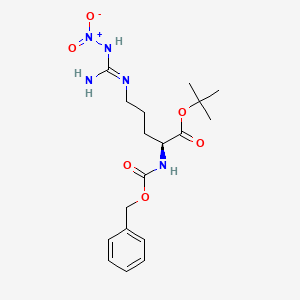
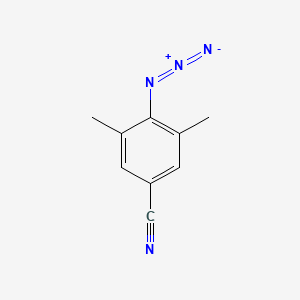

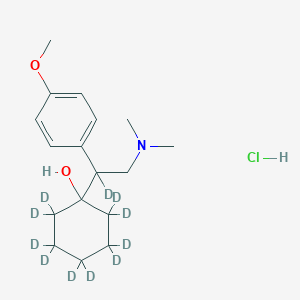
![[(2R)-2-hydroxy-2-[13-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tridecanoyloxy]ethyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13448762.png)

![(2S,3R,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B13448769.png)

![1-[(2S,6S,14S,15S,16R)-7-hydroxy-11,15-dimethoxy-5-methyl-13-oxa-5-azoniahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]ethanone](/img/structure/B13448781.png)
